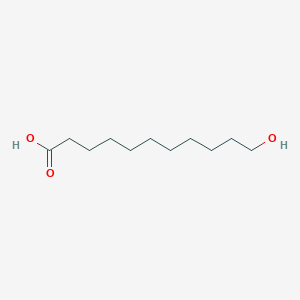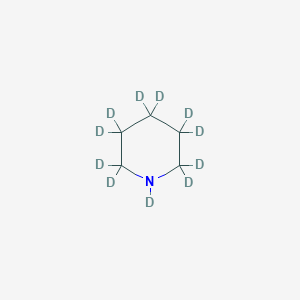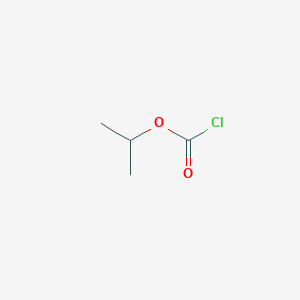
11-Hydroxyundecanoic acid
Descripción general
Descripción
11-Hydroxyundecanoic acid is an omega-hydroxy fatty acid. It is a derivative of undecanoic acid where one of the hydrogens of the terminal methyl group is replaced by a hydroxy group .
Synthesis Analysis
A practical chemoenzymatic synthetic method for 11-hydroxyundecanoic acid from ricinoleic acid (12-hydroxyoleic acid) was investigated. The biotransformation of ricinoleic acid into the ester via 12-ketooleic acid was driven by recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and the Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 .
Molecular Structure Analysis
The molecular formula of 11-Hydroxyundecanoic acid is C11H22O3. Its IUPAC Standard InChI is InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14) .
Chemical Reactions Analysis
The carbon–carbon double bond of the ester was chemically reduced, and the ester bond was hydrolyzed to afford n-heptanoic acid and 11-hydroxyundecanoic acid, which were converted into other related derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Hydroxyundecanoic acid include a molecular weight of 202.29 . The melting point is between 64 - 68 °C and the initial boiling point is approximately 280.42°C .
Aplicaciones Científicas De Investigación
Polymer Synthesis
11-Hydroxyundecanoic acid: is utilized in the synthesis of polymers, particularly for creating high molecular weight polyesters . Its hydroxyl group can initiate the ring-opening polymerization of ε-caprolactone, leading to the formation of polyesters with pendant hydroxyl side groups. This is instrumental in developing materials with specific mechanical properties and biodegradability.
Medicinal Chemistry
In medicinal chemistry, 11-Hydroxyundecanoic acid plays a role as an intermediate for synthesizing bioactive compounds. It has been reported to be an essential precursor for the creation of redox-active naphthoquinones, which are investigated for treating mitochondrial dysfunction .
Industrial Processes
Industrial applications of 11-Hydroxyundecanoic acid include its use as a starting reagent for the preparation of various chemical compounds. Its presence in the production line is crucial for the development of materials used in different sectors, ranging from manufacturing to specialty chemicals .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that it can affect the respiratory system .
Biochemical Pathways
11-Hydroxyundecanoic acid is an ω-hydroxy fatty acid . It can be prepared from various starting reagents such as 10-undecenoic acid, undecylenic acid and hydrobromic acid, methyl 11-bromoundecanoate, and ricinoleic acid (12-hydroxyoleic acid) . It’s involved in the synthesis of higher molecular weight polyesters .
Result of Action
It’s known that it can be transformed into 1,11-undecanedioic acid under fairly mild reaction conditions .
Propiedades
IUPAC Name |
11-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCBASNXNXUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190136 | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxyundecanoic acid | |
CAS RN |
3669-80-5 | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3669-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-hydroxyundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-HYDROXYUNDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6J9LX2XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 11-Hydroxyundecanoic acid in materials science?
A1: 11-Hydroxyundecanoic acid demonstrates significant potential in creating luminescent multilayered thin films. The compound can be used to functionalize the surface of quantum dots (QDs), such as Cadmium Selenide (CdSe) QDs, enhancing their stability and luminescence in solution []. The reactive hydroxyl group of 11-Hydroxyundecanoic acid enables its participation in carbamate bond formation with diisocyanate-bearing molecules. This characteristic facilitates the layer-by-layer assembly of thin films comprising photoluminescent CdSe nanoparticles interconnected by long organic chains []. This fabrication method allows for precise control over film thickness and results in stable and highly luminescent multilayered films, making them promising for optical, electronic, and sensing applications [].
Q2: How can 11-Hydroxyundecanoic acid be synthesized from renewable sources?
A2: 11-Hydroxyundecanoic acid can be synthesized from ricinoleic acid, a natural fatty acid found in castor oil []. This chemoenzymatic process involves a two-step biotransformation of ricinoleic acid into an ester intermediate. First, recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 are employed []. This biotransformation converts ricinoleic acid to 12-ketooleic acid and subsequently to the desired ester. Following the biotransformation, chemical reduction of the carbon-carbon double bond and hydrolysis of the ester bond yield heptanoic acid and 11-Hydroxyundecanoic acid []. This method offers a sustainable alternative to traditional chemical synthesis, utilizing renewable resources and enzymatic processes.
Q3: Can 11-Hydroxyundecanoic acid be further chemically modified for broader applications?
A3: Yes, 11-Hydroxyundecanoic acid can be readily converted to other valuable compounds, expanding its potential applications. One example is its transformation into 1,11-undecanedioic acid, a significant monomer in polymer chemistry, under relatively mild reaction conditions []. This versatility in chemical modification highlights the potential of 11-Hydroxyundecanoic acid as a platform chemical for synthesizing various derivatives with tailored properties for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)




![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)